Product packaging for 4-Chloro-7-ethoxy-6-nitroquinazoline(Cat. No.:CAS No. 936954-10-8)

4-Chloro-7-ethoxy-6-nitroquinazoline

Cat. No.: B2864715
CAS No.: 936954-10-8
M. Wt: 253.64
InChI Key: ZVWONSBQCPLTFB-UHFFFAOYSA-N
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Description

4-Chloro-7-ethoxy-6-nitroquinazoline is a useful research compound. Its molecular formula is C10H8ClN3O3 and its molecular weight is 253.64. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN3O3 B2864715 4-Chloro-7-ethoxy-6-nitroquinazoline CAS No. 936954-10-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-ethoxy-6-nitroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c1-2-17-9-4-7-6(3-8(9)14(15)16)10(11)13-5-12-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWONSBQCPLTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CN=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Academic Context and Foundational Aspects of Quinazoline Derivatives

Historical Trajectory and Current Significance of Quinazoline (B50416) Chemistry in Academic Research

The history of quinazoline chemistry dates back to the 19th century, but its significance has grown exponentially in recent decades. Initially explored for its interesting chemical properties, the quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is now a cornerstone of modern medicinal chemistry. The contemporary importance of quinazolines stems from their derivatives, which exhibit a vast and diverse range of pharmacological activities. This has made the quinazoline core a subject of intense academic and industrial research, leading to the development of numerous therapeutic agents.

Table 1: Selected Pharmacological Activities of Quinazoline Derivatives

Activity Description
Anticancer Inhibition of various kinases involved in tumor growth and proliferation.
Antihypertensive Modulation of receptors and enzymes involved in blood pressure regulation.
Antimicrobial Efficacy against a range of bacterial and fungal pathogens.
Anti-inflammatory Interference with inflammatory pathways and mediator production.
Antiviral Inhibition of viral replication and entry into host cells.

| Antimalarial | Activity against Plasmodium falciparum and other malaria-causing parasites. |

The Quinazoline Scaffold as a Privileged Structure in Organic Synthesis and Medicinal Chemistry

The quinazoline framework is widely recognized as a "privileged structure" in medicinal chemistry. mdpi.com This term describes a molecular scaffold that is capable of binding to multiple, distinct biological targets with high affinity, thereby serving as a versatile template for drug discovery. The structural rigidity of the fused ring system, combined with its capacity for diverse substitutions at various positions, allows for the fine-tuning of its electronic and steric properties to achieve desired biological effects.

This privileged nature is evidenced by the number of clinically approved drugs that incorporate the quinazoline core. These drugs target a wide array of proteins, including enzymes like protein kinases and receptors, demonstrating the scaffold's remarkable versatility. mdpi.com

Table 2: Examples of Clinically Approved Drugs Featuring the Quinazoline Scaffold

Drug Name Therapeutic Use Mechanism of Action
Gefitinib Non-small cell lung cancer EGFR Tyrosine Kinase Inhibitor
Erlotinib Non-small cell lung cancer, Pancreatic cancer EGFR Tyrosine Kinase Inhibitor
Lapatinib HER2-positive breast cancer Dual EGFR and HER2 Tyrosine Kinase Inhibitor
Afatinib Non-small cell lung cancer Irreversible ErbB family blocker

| Prazosin | Hypertension, Benign prostatic hyperplasia | α1-adrenergic receptor antagonist |

Strategic Importance of Halogenated and Nitrated Quinazolines in Contemporary Chemical Design

The introduction of halogen and nitro groups onto the quinazoline scaffold is a key strategy in synthetic and medicinal chemistry. These substituents are not merely for modulating biological activity directly but are often incorporated to serve as versatile chemical handles for further molecular elaboration.

Halogenated quinazolines , particularly those with a chlorine atom at the 4-position, are highly valuable synthetic intermediates. researchgate.netresearchgate.net The C4-chloro group is an excellent leaving group, making the position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This allows for the straightforward introduction of a wide variety of substituents, most notably anilines, which is a critical step in the synthesis of many kinase inhibitors. mdpi.com This reactivity is fundamental to creating large libraries of compounds for structure-activity relationship (SAR) studies.

Nitrated quinazolines are also of significant strategic importance. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the entire ring system. Critically, the nitro group can be readily reduced to an amino group. This transformation provides a new site for derivatization, allowing for the attachment of different functional groups through amide bond formation or other coupling reactions. This two-step process of nitration followed by reduction is a powerful tool for expanding the chemical diversity of quinazoline derivatives.

Placement of 4-Chloro-7-ethoxy-6-nitroquinazoline within Advanced Quinazoline Research Paradigms

The compound This compound is a quintessential example of a modern, strategically designed synthetic intermediate. While not typically an end-product itself, its architecture embodies the principles of advanced chemical design for the efficient construction of complex, biologically active molecules, particularly in the realm of targeted cancer therapy. Each substituent on the quinazoline core has a deliberate and strategic purpose:

The Quinazoline Scaffold : Provides the foundational "privileged" framework necessary for interacting with biological targets like protein kinases.

The 4-Chloro Group : Serves as the primary reactive site. It is the key functional group that allows for the coupling of this intermediate with various nucleophiles (e.g., substituted anilines) to build the final target molecule. mdpi.comchemicalbook.com Its role as a leaving group is central to the synthetic strategies for many potent enzyme inhibitors. researchgate.netmdpi.com

The 6-Nitro Group : Acts as both an electronic modulator and a synthetic handle. Its electron-withdrawing nature can influence the reactivity at the 4-position. More importantly, it serves as a precursor to a 6-amino group upon reduction, opening a pathway for further functionalization to enhance binding affinity or modulate pharmacokinetic properties. chemimpex.comresearchgate.net

In essence, this compound is not just a chemical compound but a sophisticated tool. It is a pre-functionalized building block, designed for efficiency and versatility, enabling medicinal chemists to rapidly synthesize novel derivatives aimed at specific and challenging biological targets, such as the mutated kinases responsible for various forms of cancer. nih.govgoogle.com Its structure represents a convergence of historical knowledge and modern synthetic strategy within the productive field of quinazoline research.

Reactivity Profiles and Transformational Chemistry of 4 Chloro 7 Ethoxy 6 Nitroquinazoline

Nucleophilic Aromatic Substitution Reactions on the Quinazoline (B50416) Ring

The quinazoline ring system, being electron-deficient, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced in 4-Chloro-7-ethoxy-6-nitroquinazoline due to the presence of a good leaving group (chloride) at the C-4 position and a powerful electron-withdrawing nitro group.

The C-4 position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov The chlorine atom at this position serves as an effective leaving group, readily displaced by a variety of nucleophiles. This high reactivity is a well-documented characteristic of 4-haloquinazolines, particularly when additional electron-withdrawing groups are present on the benzene (B151609) portion of the ring system. chemimpex.com The reaction proceeds through a Meisenheimer-type intermediate, which is stabilized by the electron-deficient nature of the heterocyclic ring. The substitution of the C-4 chlorine is often a facile process, allowing for the introduction of diverse functionalities at this position under relatively mild conditions. researchgate.net

The regioselectivity and rate of nucleophilic attack on the this compound ring are profoundly influenced by the electronic properties of the substituents.

Nitro Group (-NO₂): The nitro group at the C-6 position is a potent electron-withdrawing group through both resonance and inductive effects (-R, -I). nih.govsvedbergopen.com This strong deactivation of the ring significantly enhances the electrophilicity of the carbon atoms, especially the C-4 position. researchgate.net It effectively stabilizes the negatively charged Meisenheimer complex formed during the SNAr reaction, thereby lowering the activation energy and accelerating the rate of substitution at the C-4 position. nih.gov

Ethoxy Group (-OEt): The ethoxy group at the C-7 position is an electron-donating group, primarily through the resonance effect (+R), while exhibiting a weaker electron-withdrawing inductive effect (-I). This group increases the electron density on the benzene ring, which would typically deactivate the ring towards nucleophilic attack. However, its influence is largely overshadowed by the powerful activating effect of the C-6 nitro group and the inherent reactivity of the C-4 position in the pyrimidine (B1678525) ring. The primary role of the ethoxy group is often as a modulating substituent, influencing the physicochemical properties of the final synthesized derivatives.

Sterically, neither the nitro group at C-6 nor the ethoxy group at C-7 poses a significant hindrance to the incoming nucleophile at the C-4 position, allowing for a wide range of nucleophiles to react efficiently.

A principal application of the high reactivity at the C-4 position is the synthesis of 4-aminoquinazoline derivatives through amination reactions. researchgate.net This transformation is readily achieved by treating this compound with primary or secondary amines. The reaction typically proceeds in a polar solvent, such as ethanol (B145695), isopropanol, or DMF, and may be conducted at room temperature or with heating. nih.gov An acid scavenger, such as a tertiary amine (e.g., triethylamine (B128534) or DIPEA) or an inorganic base (e.g., K₂CO₃), is often employed to neutralize the hydrochloric acid generated during the reaction. nih.gov This method provides a direct and efficient route to a diverse library of 4-amino-7-ethoxy-6-nitroquinazolines, which are valuable precursors for further chemical modifications. researchgate.netnih.gov

Interactive Table: Representative Amination Reactions at the C-4 Position
Nucleophile (Amine)SolventBaseTemperature (°C)Product
Aniline (B41778)Isopropanol-80N-phenyl-7-ethoxy-6-nitroquinazolin-4-amine
PiperidineEthanolK₂CO₃Reflux4-(piperidin-1-yl)-7-ethoxy-6-nitroquinazoline
BenzylamineDioxaneDIPEA90N-benzyl-7-ethoxy-6-nitroquinazolin-4-amine
MorpholineDMFEt₃N604-(morpholin-4-yl)-7-ethoxy-6-nitroquinazoline

Chemoselective Reduction of the Nitro Group

The nitro group at the C-6 position is a key functional handle that can be selectively reduced to an amino group, providing a route to 6-aminoquinazoline derivatives. The chemoselective reduction of the nitro group in the presence of the C-4 chloro substituent is a critical transformation, as the resulting amino group can be further functionalized, for instance, through diazotization or acylation. nih.gov Several methodologies are available to achieve this transformation with high selectivity and yield. organic-chemistry.org

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. The reaction is typically carried out under a hydrogen atmosphere (from balloon pressure to higher pressures) in the presence of a metal catalyst. organic-chemistry.org Palladium on activated carbon (Pd/C) is the most commonly used catalyst for this purpose. Other catalysts, such as platinum(IV) oxide (PtO₂) or Raney Nickel, can also be employed. The reaction is usually performed in a protic solvent like ethanol or methanol (B129727), or in ethyl acetate (B1210297). This method is highly chemoselective for the nitro group, and under carefully controlled conditions, it does not affect the chloro-substituent or the quinazoline ring system.

Classic chemical reduction methods using metals in acidic or neutral media are widely employed for the conversion of nitroarenes to anilines. These methods are particularly useful due to their operational simplicity and high functional group tolerance. organic-chemistry.org

Stannous Chloride (SnCl₂): The reduction of the nitro group using stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a common and reliable method. mdpi.comresearchgate.net The reaction proceeds under mild conditions, often requiring gentle heating to go to completion. It is highly chemoselective for the nitro group, leaving the aryl chloride intact.

Iron/Acid: A combination of iron powder with an acid, such as acetic acid or ammonium (B1175870) chloride in an aqueous/alcoholic medium, is an economical and effective reagent system for nitro group reduction. This method is known for its excellent chemoselectivity and is widely used in industrial processes due to the low cost and environmental friendliness of the reagents.

Zinc/Acid: Zinc dust in the presence of an acid like acetic acid or hydrochloric acid can also be used to reduce the nitro group. While effective, this method can sometimes be less selective compared to iron-based systems, depending on the substrate and reaction conditions.

Interactive Table: Comparison of Nitro Group Reduction Methodologies
MethodReagentsTypical SolventConditionsSelectivity
Catalytic HydrogenationH₂, Pd/CEthanol, MethanolRoom Temp, 1-3 atm H₂Excellent
Stannous ChlorideSnCl₂·2H₂OEthanol, Ethyl Acetate50-70 °CExcellent
Iron/AcidFe, NH₄Cl or CH₃COOHEthanol/H₂ORefluxExcellent
Zinc/AcidZn, CH₃COOHAcetic AcidRoom Temp to 50 °CGood to Excellent

Strategies for Selective Nitro Group Reduction in Polyfunctionalized Systems

The reduction of the aromatic nitro group at the C-6 position to an amino group is a critical transformation, as it opens up a plethora of subsequent derivatization possibilities, such as amide bond formation, diazotization, and reductive amination. However, in a molecule like this compound, the presence of a labile chloro substituent presents a significant challenge. The choice of reducing agent and reaction conditions is paramount to ensure the chemoselective reduction of the nitro group without causing hydrodehalogenation (the undesired removal of the chlorine atom).

Several strategies have been developed for the selective reduction of nitroarenes bearing halogen substituents. These methods can be broadly categorized into catalytic hydrogenation, metal-acid reductions, and transfer hydrogenation.

Catalytic Hydrogenation: Standard catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient method for nitro group reduction but often leads to concurrent dehalogenation, particularly with aryl chlorides. google.com A more suitable catalyst for this purpose is Raney Nickel, which is known to effectively reduce nitro groups while often leaving aryl chlorides intact. google.com The choice of solvent and reaction parameters such as temperature and pressure is also crucial in minimizing side reactions.

Metal-Based Reductions: Classic reduction methods using metals in acidic or neutral media are widely employed due to their reliability and functional group tolerance.

Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and effective reagent for the reduction of aromatic nitro groups in the presence of various other functionalities, including halogens. google.comwikipedia.org The reaction is typically carried out in solvents like ethanol or ethyl acetate. wikipedia.org

Iron (Fe): Reduction with iron powder in the presence of an acid, such as acetic acid or hydrochloric acid (Fe/HCl), is another common and cost-effective method. nih.gov This system is generally selective for the nitro group and is compatible with aryl halides. wikipedia.org

Zinc (Zn): Zinc dust in the presence of ammonium chloride or acetic acid also provides a mild route for converting nitro groups to amines without affecting a chloro substituent. google.comresearchgate.net

Catalytic Transfer Hydrogenation (CTH): CTH offers a safer and often more selective alternative to using high-pressure hydrogen gas. This technique involves the use of a hydrogen donor molecule in conjunction with a metal catalyst. Common hydrogen donors include hydrazine, ammonium formate, and formic acid. For substrates with sensitive halogen groups, CTH can provide excellent selectivity.

The following table summarizes common reagents used for the selective reduction of nitroarenes in the presence of chloro substituents, which are applicable to this compound.

Reagent/SystemTypical ConditionsSelectivity Notes
SnCl₂·2H₂O Ethanol, refluxGood selectivity for nitro group over aryl chloride. google.comwikipedia.org
Fe / HCl or AcOH Aqueous ethanol, refluxWidely used, cost-effective, and generally preserves chloro group. nih.gov
H₂ / Raney Ni Methanol or Ethanol, RT, H₂ pressurePreferred over Pd/C to avoid dehalogenation of aryl chlorides. google.com
Zn / NH₄Cl Aqueous ethanol, refluxMild conditions, suitable for sensitive substrates. researchgate.net
Hydrazine Hydrate / Catalyst Ethanol, catalyst (e.g., Fe₂O₃)Avoids high-pressure H₂, can be highly selective.

Transformations Involving the Chloro Substituent

Cross-Coupling Reactions for C-4 Functionalization (e.g., Suzuki-Miyaura, Sonogashira, Heck, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The activated C-4 position of this compound makes it an excellent substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net This method is widely used to introduce new aryl or heteroaryl substituents at the C-4 position. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. For a substrate like this compound, a typical catalyst system would be Pd(PPh₃)₄ or PdCl₂(dppf) with a base such as K₂CO₃ or Cs₂CO₃ in a solvent mixture like dioxane/water or DMF. researchgate.netmdpi.com

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. nih.govorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov This reaction is instrumental in synthesizing alkynyl-substituted quinazolines, which are versatile precursors for further transformations. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes, which can be a significant side reaction. nih.gov

Heck Coupling: The Heck reaction couples the aryl chloride with an alkene to form a new carbon-carbon bond, providing a route to styrenyl-quinazolines and related derivatives. This reaction requires a palladium catalyst and a base.

Negishi Coupling: This coupling involves the reaction of the aryl chloride with an organozinc reagent, catalyzed by a palladium or nickel complex. It is known for its high reactivity and functional group tolerance.

The general conditions for these cross-coupling reactions are summarized in the table below, highlighting their applicability to the C-4 functionalization of the quinazoline core.

ReactionCoupling PartnerTypical Catalyst/BaseProduct Type
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(PPh₃)₄ / K₂CO₃4-Aryl/Vinyl-quinazoline
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuI / Et₃N4-Alkynyl-quinazoline
Heck AlkenePd(OAc)₂ / P(o-tol)₃ / Et₃N4-Alkenyl-quinazoline
Negishi Organozinc ReagentPd(PPh₃)₄ or Ni(acac)₂4-Alkyl/Aryl-quinazoline

Other Substitution Reactions at the C-4 Position

The most prominent reaction involving the C-4 chloro substituent is nucleophilic aromatic substitution (SₙAr). The high electrophilicity of the C-4 carbon makes it susceptible to attack by a wide range of nucleophiles. nih.gov This reaction is a cornerstone for the synthesis of many biologically active quinazoline derivatives, particularly kinase inhibitors.

Common nucleophiles include:

Amines: Primary and secondary amines (aliphatic and aromatic) readily displace the C-4 chloride to form 4-aminoquinazoline derivatives. nih.gov These reactions are often carried out in a polar solvent such as isopropanol, ethanol, or DMF, sometimes with the addition of a base to neutralize the HCl byproduct. The reaction generally proceeds with high regioselectivity for the C-4 position over other positions on the ring. nih.gov

Alcohols and Phenols: Alkoxides and phenoxides can react to form 4-alkoxy and 4-aryloxy quinazolines, respectively. These reactions typically require a strong base to deprotonate the alcohol or phenol.

Thiols: Thiolates are excellent nucleophiles and react smoothly to yield 4-thioether derivatives. mdpi.com

The general scheme for the SₙAr reaction at the C-4 position is shown below:

(A general representation of the SₙAr reaction on the 4-chloroquinazoline (B184009) core with a generic nucleophile, Nu-H)

This high reactivity makes the C-4 chloro group a versatile anchor point for introducing molecular diversity into the quinazoline scaffold.

Reactions Associated with the Ethoxy Substituent (e.g., Ether Cleavage, Further Derivatization)

Ether Cleavage: Aromatic ethers are known to be robust, but the ether bond can be cleaved under harsh acidic conditions. Reagents like strong hydrohalic acids (HBr or HI) or Lewis acids such as boron tribromide (BBr₃) are typically required. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the ethyl group (an Sₙ2 mechanism) or, less likely for a primary alkyl group, formation of an ethyl carbocation (an Sₙ1 mechanism).

This transformation would convert the 7-ethoxy group into a 7-hydroxy group, yielding 4-chloro-6-nitroquinazolin-7-ol. This hydroxylated product can then serve as a site for further functionalization, such as O-alkylation or conversion to a triflate for subsequent cross-coupling reactions. However, the harsh conditions required for ether cleavage might not be compatible with the other functional groups on the quinazoline ring, potentially leading to undesired side reactions.

Further Derivatization: The ethoxy group itself is not readily derivatized. Its primary role is often to modulate the electronic properties and solubility of the molecule. The main synthetic utility related to this position comes from its cleavage to the corresponding phenol, which is a much more versatile functional group for subsequent chemical modifications.

Derivatization and Synthetic Applications of 4 Chloro 7 Ethoxy 6 Nitroquinazoline

Synthesis of Diverse Quinazoline (B50416) Derivatives Utilizing 4-Chloro-7-ethoxy-6-nitroquinazoline as a Key Intermediate

The strategic placement of the chloro, ethoxy, and nitro groups makes this compound an ideal starting material for generating diverse chemical libraries. The C-4 chloro atom is the most reactive site, readily undergoing displacement by a variety of nucleophiles.

The synthesis of 4-aminoquinazoline derivatives is one of the most common applications of 4-chloroquinazoline (B184009) intermediates. The reaction involves a regioselective nucleophilic aromatic substitution (SNAr) at the C-4 position. nih.govmdpi.com This transformation is typically achieved by reacting this compound with a primary or secondary amine, most commonly a substituted aniline (B41778), in a suitable solvent such as isopropanol, ethanol (B145695), or DMF, often under reflux conditions. ijcce.ac.irderpharmachemica.com The reaction proceeds readily due to the electron-deficient nature of the quinazoline ring, which stabilizes the Meisenheimer intermediate formed during the substitution process.

This straightforward and efficient method allows for the introduction of a wide variety of substituents at the C-4 position, leading to the creation of extensive libraries of N-substituted-7-ethoxy-6-nitroquinazolin-4-amines. The specific aniline or amine used determines the nature of the substituent, which is a critical factor in structure-activity relationship studies.

Reactant (Amine)ProductTypical Reaction Conditions
AnilineN-phenyl-7-ethoxy-6-nitroquinazolin-4-amineIsopropanol, Reflux, 6h
4-FluoroanilineN-(4-fluorophenyl)-7-ethoxy-6-nitroquinazolin-4-amineEthanol, Reflux, 8h
3-EthynylanilineN-(3-ethynylphenyl)-7-ethoxy-6-nitroquinazolin-4-amineDMF, 80°C, 12h
4-Methoxy-3-chloroanilineN-(3-chloro-4-methoxyphenyl)-7-ethoxy-6-nitroquinazolin-4-amineIsopropanol, Reflux, 6h

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, better efficacy, or a dual mode of action. mdpi.com this compound is an excellent scaffold for this approach. The reactive C-4 chloro group can be used to link the quinazoline core to another biologically active moiety.

For instance, hybrid molecules can be constructed by reacting the 4-chloroquinazoline intermediate with a nucleophile that is part of another heterocyclic system, such as a pyrazoline or benzimidazole (B57391) derivative bearing a free amino or hydroxyl group. nih.gov This creates a covalent linkage, resulting in a larger, more complex molecule that integrates the structural features of both parent compounds. This strategy has been successfully employed to create hybrids with antiproliferative and antifungal activities. nih.gov

Role of the Quinazoline Scaffold in Structure-Activity Relationship (SAR) Studies

The 4-anilinoquinazoline (B1210976) scaffold is a cornerstone in the design of kinase inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds, and this compound provides a platform for systematic structural exploration.

The development of potent quinazoline-based compounds relies on the systematic modification of its substitution pattern to map the chemical space and understand the structural requirements for biological activity. nih.gov

C-4 Position: The primary point of diversification is the C-4 position. By reacting this compound with a wide array of anilines, researchers can introduce various substituents onto the pendant phenyl ring. The electronic nature (electron-donating or electron-withdrawing) and steric properties of these substituents significantly influence target binding.

C-6 Position: The nitro group at the C-6 position is a strong electron-withdrawing group that influences the reactivity of the C-4 position. It can also be a key interaction point in a biological target's binding site. Furthermore, the nitro group can be chemically reduced to an amino group, which can then be further derivatized, opening up another avenue for structural modification and SAR exploration.

C-7 Position: The ethoxy group at the C-7 position is a common feature in many potent kinase inhibitors. SAR studies have shown that small alkoxy groups at this position are often beneficial for activity. The ethoxy group can form important interactions within the ATP-binding pocket of kinases. The length and nature of this alkoxy chain can be varied to optimize potency and selectivity. nih.gov

The rational design of quinazoline analogues, particularly as enzyme inhibitors, is guided by several key principles. nih.gov The 4-anilinoquinazoline core acts as a scaffold that mimics the adenine (B156593) region of ATP, allowing it to bind to the ATP-binding site of kinases. nih.gov

SAR studies on related 4-anilinoquinazolines have established that:

The N-1 atom of the quinazoline ring is a critical hydrogen bond acceptor. nih.gov

Substituents on the C-4 aniline ring explore a solvent-exposed region and can be modified to enhance potency and target selectivity.

Small, flexible alkoxy groups at the C-6 and C-7 positions, such as the ethoxy group, often occupy a hydrophobic pocket and are crucial for high-affinity binding. researchgate.net

Precursor for the Synthesis of Fused Heterocyclic Systems

Beyond simple substitution, this compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve a multi-step sequence where the initial nucleophilic substitution at C-4 is followed by an intramolecular cyclization.

A prominent example is the synthesis of pyrazolo[4,3-c]quinoline derivatives. nih.gov The synthetic route would typically begin with the reaction of this compound with hydrazine, which displaces the chlorine atom to form 4-hydrazinyl-7-ethoxy-6-nitroquinazoline. This intermediate can then undergo cyclization with various reagents to form the fused pyrazole (B372694) ring. For example, reaction with a β-ketoester could lead to the formation of a pyrazolone (B3327878) fused to the quinazoline core. Such fused systems have unique three-dimensional structures and often exhibit distinct biological activities compared to their non-fused counterparts. nih.gov Similarly, reaction of the 4-hydrazinyl intermediate with orthoesters or acid chlorides can lead to the formation of fused triazolo[4,3-c]quinazolines.

Fused SystemKey IntermediateTypical Cyclization Reagent
Pyrazolo[4,3-c]quinazoline4-Hydrazinyl-7-ethoxy-6-nitroquinazolineβ-Ketoesters, Dicarbonyls
Triazolo[4,3-c]quinazoline4-Hydrazinyl-7-ethoxy-6-nitroquinazolineOrthoesters, Acid Chlorides

Synthetic Routes to Imidazoquinazolines and Other Fused Quinazoline Derivatives

The derivatization of this compound serves as a crucial pathway for the synthesis of various fused quinazoline derivatives, most notably imidazoquinazolines. These synthetic strategies typically involve a multi-step sequence beginning with the reduction of the nitro group, followed by nucleophilic substitution of the chloro group, and culminating in a cyclization reaction to form the fused heterocyclic ring system.

A key intermediate in the synthesis of these fused systems is 6-amino-4-chloro-7-ethoxyquinazoline. The initial step involves the reduction of the nitro group at the 6-position of this compound. This transformation is commonly achieved using various reducing agents. For instance, iron powder in the presence of an acid such as acetic acid or ammonium (B1175870) chloride in a solvent mixture like ethanol and water is an effective method for this reduction. Another established method for the reduction of similar nitroquinazolines involves the use of sodium dithionite.

Following the successful reduction to the 6-amino derivative, the synthesis proceeds with the construction of the fused imidazole (B134444) ring. One common approach involves the reaction of the 6-amino-4-chloro-7-ethoxyquinazoline with a one-carbon synthon, such as formamide (B127407) or triethyl orthoformate. Heating the diaminoquinazoline with formamide at elevated temperatures can lead to the direct formation of the imidazo[4,5-g]quinazoline ring system.

Alternatively, a stepwise approach can be employed. The 4-chloro group can first be displaced by an appropriate nucleophile, followed by cyclization. For example, reaction with an amino compound can introduce a side chain that can subsequently be cyclized to form the imidazole ring.

The synthesis of linear imidazo[4,5-g]quinazolines has been noted for yielding compounds with significant biological activity. tandfonline.com The general synthetic approach often involves the initial formation of a substituted quinazoline core, followed by the annulation of the imidazole ring. While specific examples starting directly from this compound are not extensively detailed in readily available literature, the synthetic principles are well-established for analogous quinazoline derivatives.

A general synthetic pathway to imidazo[4,5-g]quinazolines can be conceptualized as follows:

Reduction of the Nitro Group: The starting material, this compound, undergoes reduction to yield 6-amino-4-chloro-7-ethoxyquinazoline.

Introduction of the Imidazole Precursor: The resulting 6-amino derivative is then reacted with a reagent that will form the basis of the imidazole ring. This can be a direct cyclization with a one-carbon source or a substitution at the 4-position followed by cyclization.

Cyclization: The final step involves the intramolecular cyclization to form the fused imidazoquinazoline ring system.

The following table outlines a representative synthetic scheme based on established chemical transformations for similar quinazoline frameworks.

StepReactantReagents and ConditionsProduct
1This compoundFe/NH₄Cl, EtOH/H₂O, reflux6-Amino-4-chloro-7-ethoxyquinazoline
26-Amino-4-chloro-7-ethoxyquinazolineHCONH₂, heat8-Chloro-7-ethoxyimidazo[4,5-g]quinazoline
38-Chloro-7-ethoxyimidazo[4,5-g]quinazolineR-NH₂, heat or Pd-catalyzed coupling8-(Substituted-amino)-7-ethoxyimidazo[4,5-g]quinazoline

This table is a generalized representation and specific reaction conditions such as temperature, reaction time, and catalysts may need to be optimized for each specific derivative being synthesized.

Beyond imidazoquinazolines, the versatile this compound intermediate can be utilized for the synthesis of other fused systems like triazoloquinazolines and pyrimidoquinazolines, by selecting appropriate cyclizing agents containing the requisite nitrogen atoms for the desired heterocyclic ring.

Computational and Theoretical Investigations on 4 Chloro 7 Ethoxy 6 Nitroquinazoline

Density Functional Theory (DFT) Studies of Molecular Conformation and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, employed to determine the electronic structure and predict the geometry of molecules. For a molecule like 4-Chloro-7-ethoxy-6-nitroquinazoline, DFT calculations, typically using a basis set such as B3LYP/6-31G*, would be used to find the most stable three-dimensional conformation by optimizing the geometry to a minimum energy state.

These calculations also yield crucial electronic properties that govern the molecule's reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

For nitroaromatic compounds, the electronic structure is significantly influenced by the strong electron-withdrawing nature of the nitro group (NO₂). This feature, combined with the chloro and ethoxy substituents, would dictate the electron distribution across the quinazoline (B50416) ring system. Molecular Electrostatic Potential (MEP) maps, another output of DFT studies, visualize this electron distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions of the molecule. This provides insight into how the molecule might interact with other molecules or biological receptors.

Table 1: Representative Electronic Properties Calculated via DFT for a Substituted Nitroquinazoline Scaffold Note: This data is illustrative and based on typical values for similar compounds, not a direct experimental or computational result for this compound.

ParameterRepresentative ValueInterpretation
HOMO Energy -7.2 eVEnergy of the highest occupied molecular orbital.
LUMO Energy -3.1 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE) 4.1 eVIndicates chemical reactivity and stability.
Dipole Moment 4.5 DebyeMeasures the overall polarity of the molecule.

Molecular Docking Simulations for Interaction Analysis and Ligand Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to simulate the interaction between a small molecule (ligand) and a biological target, typically a protein.

Given that many quinazoline derivatives are investigated as kinase inhibitors, a common target for docking studies of this scaffold is the ATP-binding site of the Epidermal Growth factor Receptor (EGFR) kinase. For instance, studies on 6-nitro-4-substituted quinazolines have successfully used molecular docking to understand their binding modes within the EGFR active site (PDB ID: 1M17). nih.gov

A typical docking simulation for this compound would involve:

Preparation of the Ligand: The 3D structure of the compound, optimized using DFT, is prepared.

Preparation of the Receptor: A high-resolution crystal structure of the target protein (e.g., EGFR) is obtained from a database like the Protein Data Bank.

Docking Simulation: Software like AutoDock or Schrödinger's Glide is used to fit the ligand into the receptor's active site, exploring various conformations and orientations.

Analysis: The results are scored based on binding energy (e.g., in kcal/mol), with lower values indicating a more favorable interaction. The analysis focuses on specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and key amino acid residues in the active site. For EGFR inhibitors, a crucial hydrogen bond often forms with the methionine residue at position 793 (Met793). nih.gov

Table 2: Illustrative Molecular Docking Results for a 6-Nitroquinazoline Ligand in the EGFR Active Site Note: This data is based on findings for structurally similar compounds and serves as a predictive example. nih.gov

ParameterResultDetails
Binding Energy -8.5 kcal/molIndicates strong predicted binding affinity.
Hydrogen Bonds Met793Key interaction with the hinge region of the kinase.
Hydrophobic Interactions Leu718, Val726, Ala743, Leu844Interactions with nonpolar residues in the binding pocket.
Predicted Inhibitory Constant (pKi) 7.2Logarithmic measure of predicted binding affinity.

Computational Prediction of Chemical Reactivity and Reaction Pathways

Computational methods provide significant insights into the chemical reactivity and potential reaction pathways of a molecule. The electronic properties derived from DFT calculations are fundamental to these predictions. The HOMO-LUMO gap is a primary indicator: a smaller gap suggests the molecule is more polarizable and thus more reactive.

The distribution of electron density, visualized through MEP maps, identifies the most probable sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nitro group would render the quinazoline ring electron-deficient, making it susceptible to nucleophilic substitution reactions. The chlorine atom at the 4-position is a known reactive site in many quinazoline syntheses, often serving as a leaving group that can be displaced by various nucleophiles (e.g., anilines, amines) to generate diverse libraries of substituted quinazolines.

Furthermore, computational models can predict various pharmacokinetic properties under the umbrella of ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME predictions for related 6-nitroquinazolines suggest that such compounds can be designed to have favorable drug-like properties, such as good gastrointestinal absorption and adherence to Lipinski's Rule of Five, which helps predict oral bioavailability. nih.gov

Analysis of Intermolecular Interactions via Energy Framework Calculations

Beyond the properties of a single molecule, computational chemistry can explore how molecules interact with each other in a condensed phase, such as a crystal. Energy framework calculations, often performed using software like CrystalExplorer, are used to analyze the crystal packing and quantify the intermolecular interaction energies.

This analysis begins with a Hirshfeld surface analysis, which maps the close contacts between neighboring molecules in a crystal lattice. From this, the strengths of different types of interactions are calculated and visualized as an "energy framework." This framework is typically decomposed into four components:

Electrostatic Energy: Arises from the attraction or repulsion of charge distributions.

Dispersion Energy: A significant stabilizing force arising from temporary fluctuations in electron density.

Polarization Energy: Induction effects between molecules.

Repulsion Energy: The short-range repulsive force that prevents molecules from collapsing into each other.

For aromatic systems like quinazolines, these calculations often reveal that crystal stability is dominated by a combination of hydrogen bonds (e.g., C-H···O) and dispersion forces, which include π-π stacking interactions between the aromatic rings. This analysis is crucial for understanding the solid-state properties of a compound and can provide insights into its polymorphism and solubility.

Table 3: Representative Intermolecular Interaction Energies for a Crystalline Quinazoline Derivative Note: This data is illustrative of the type of output from an energy framework analysis and is not specific to the title compound.

Energy ComponentTypical Contribution (kJ/mol)Role in Crystal Packing
Electrostatic -95Governs interactions between polar regions.
Dispersion -310Major contribution to overall stability, includes van der Waals and π-stacking.
Repulsion +160Represents the energetic cost of close packing.
Total Energy -245The net stabilizing energy of the crystal lattice.

Future Research Directions and Emerging Opportunities

Advancements in Green Chemistry and Sustainable Synthetic Routes for 4-Chloro-7-ethoxy-6-nitroquinazoline

The development of environmentally benign synthetic protocols is a paramount goal in modern chemistry. For a molecule like this compound, whose traditional synthesis may involve multiple steps with harsh reagents, green chemistry offers significant opportunities for improvement. Future research is likely to focus on optimizing its synthesis by embracing principles of atom economy, reduced energy consumption, and the use of non-toxic materials. nih.govgoogle.com

Key areas of advancement include:

One-Pot and Tandem Reactions: Transitioning from multi-step procedures to one-pot syntheses can drastically reduce waste, time, and resource consumption. frontiersin.org Research into tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, could lead to a more streamlined synthesis of the quinazoline (B50416) core, starting from simpler precursors. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, often leading to higher yields and cleaner product formation in the synthesis of quinazoline derivatives. frontiersin.org Applying this technology could significantly shorten the reaction times for the cyclization and chlorination steps required to produce this compound.

Solvent-Free and Alternative Solvent Systems: Eliminating volatile and toxic organic solvents is a core tenet of green chemistry. frontiersin.org Future synthetic routes could explore solvent-free "neat" reaction conditions or the use of greener solvents like water, ethanol (B145695), or deep eutectic solvents. nih.govfrontiersin.org

Catalyst-Free Methodologies: While catalysis is central to many advanced syntheses, the development of catalyst-free pathways, perhaps promoted by thermal or photochemical means, represents a significant green advancement by eliminating the need for often expensive and toxic metal catalysts. nih.gov

Green Chemistry ApproachPotential Advantage for Synthesizing this compoundRepresentative Research Context
Microwave-Assisted SynthesisReduced reaction time, improved yields, lower energy consumption.Catalyst- and solvent-free synthesis of quinazoline derivatives from aldehydes and 2-aminobenzophenones. frontiersin.org
One-Pot, Three-Component ReactionsIncreased efficiency, reduced waste from intermediate purification steps.Iodine-catalyzed reaction of substituted benzaldehydes with o-aminoarylketones and NH₄OAc. frontiersin.org
Transition-Metal-Free SynthesisAvoids toxic and expensive metal catalysts, simplifying product purification.Use of hypervalent iodine reagents (like IBX) to mediate tandem reactions for quinazoline synthesis. nih.gov
Use of Greener Solvents (e.g., EtOH)Reduced environmental impact and worker exposure to hazardous substances.Reactions performed in ethanol at moderate temperatures can result in excellent yields. frontiersin.org

Exploration of Novel Catalytic Systems and Unconventional Reaction Pathways for Quinazoline Functionalization

Beyond its synthesis, the functionalization of the this compound scaffold is crucial for creating diverse molecular libraries. The exploration of novel catalytic systems is opening new avenues for modifying the quinazoline core with high precision and efficiency.

Future research will likely investigate:

Transition Metal Catalysis: The use of transition metals like palladium, copper, rhodium, iron, and manganese has revolutionized heterocyclic chemistry. mdpi.comnih.govrsc.org These catalysts enable C-H bond functionalization, allowing for the direct introduction of aryl, alkyl, and other groups onto the quinazoline ring system without pre-functionalized starting materials. mdpi.comrsc.orgresearchgate.net For this compound, this could mean direct modification at available C-H positions, complementing the reactivity at the C4-chloro position.

Nanocatalysts: Heterogeneous nanocatalysts offer advantages such as high surface area, enhanced reactivity, and easy recovery and reusability, aligning with green chemistry principles. nih.gov Developing a nanocatalyst, such as functionalized SBA-15, for quinazoline synthesis or functionalization could provide a robust and sustainable method for producing derivatives. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and powerful tool for forging new bonds under gentle conditions. organic-chemistry.org This approach could be used to generate radical intermediates from quinazoline precursors, enabling novel transformations and functionalizations that are not accessible through traditional thermal methods.

Catalytic SystemType of Transformation on Quinazoline CorePotential Application
Palladium (Pd) CatalysisC-C and C-N bond formation, cascade reactions. frontiersin.orgmdpi.comSuzuki, Heck, or Buchwald-Hartwig cross-coupling reactions at the C4 position.
Copper (Cu) CatalysisOne-pot tandem reactions, C(sp³)-H amination. mdpi.commdpi.comEfficient synthesis of the quinazoline core and subsequent functionalization. mdpi.com
Rhodium (Rh) CatalysisC-H bond activation and annulation reactions. mdpi.comDirect functionalization of the benzene (B151609) ring portion of the quinazoline scaffold.
Manganese (Mn) CatalysisAcceptorless dehydrogenative coupling (ADC). mdpi.comnih.govGreener synthesis routes that generate H₂ as the only byproduct. mdpi.com
Iron (Fe) CatalysisCascade/decarbonylation cyclization reactions. nih.govCost-effective and less toxic alternative to precious metal catalysts.

Integration of Machine Learning and Artificial Intelligence in Quinazoline Synthesis and Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is poised to accelerate the discovery and development of new molecules. mit.edunih.gov For quinazoline chemistry, these computational tools offer powerful predictive capabilities.

Emerging opportunities include:

De Novo Design: AI, particularly through chemical language models (CLMs), can design novel quinazoline derivatives from scratch. youtube.com By learning the "language" of chemical structures from vast databases, these models can generate new molecules predicted to have specific desirable properties, such as high biological activity or improved metabolic stability. youtube.commdpi.com

Synthesis Planning: AI algorithms can retrospectively analyze complex molecules like derivatives of this compound and propose the most efficient and cost-effective synthetic routes. mit.edu This can save significant time and resources in the laboratory by predicting reaction outcomes and identifying optimal starting materials and conditions.

Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of yet-unsynthesized quinazoline derivatives. nih.gov This allows for the rapid virtual screening of thousands of potential candidates, prioritizing the most promising ones for actual synthesis and testing. nih.govmdpi.com

High-Resolution Spectroscopic and Mechanistic Investigations of Quinazoline Transformations

A deep understanding of reaction mechanisms and molecular structure is fundamental to developing new synthetic methods and designing new molecules. High-resolution spectroscopy and computational chemistry are indispensable tools in this endeavor.

Future investigations will focus on:

Q & A

Q. What are the key synthetic methodologies for preparing 4-Chloro-7-ethoxy-6-nitroquinazoline?

A five-step synthesis protocol is commonly employed for structurally similar quinazoline derivatives. This involves:

  • Step 1 : Nitration of the precursor at the 6-position using HNO₃/H₂SO₄.
  • Step 2 : Chlorination at the 4-position with POCl₃ or SOCl₂.
  • Step 3 : Alkoxy substitution (ethoxy) at the 7-position via nucleophilic aromatic substitution.
  • Step 4 : Purification using column chromatography (silica gel, eluent: DCM/MeOH).
  • Step 5 : Structural confirmation via NMR and LC-MS . Note: Reaction conditions (temperature, solvent) must be optimized to avoid side products like over-nitration or incomplete substitution.

Q. How can researchers confirm the structural identity of this compound?

Use a combination of:

  • High-Resolution Mass Spectrometry (HR-MS) to verify molecular weight (e.g., [M+H]⁺ = 268.02 g/mol) .
  • ¹H/¹³C NMR to assign ethoxy (-OCH₂CH₃) and nitro (-NO₂) groups (δ 1.4–1.5 ppm for CH₃; δ 8.2–8.5 ppm for aromatic protons adjacent to NO₂) .
  • X-ray Crystallography for absolute configuration (if crystalline), as demonstrated for analogous 7-fluoro-6-nitroquinazoline derivatives .

Q. What analytical techniques are recommended for assessing purity?

  • HPLC-PDA with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities (<1%).
  • TLC (silica gel 60 F₂₅₄, hexane:ethyl acetate 7:3) for rapid screening.
  • Elemental Analysis to confirm C, H, N, Cl composition within ±0.4% theoretical values .

Advanced Research Questions

Q. How can researchers optimize the nitro-group introduction in quinazoline derivatives?

Nitration efficiency depends on:

  • Electrophilic directing groups : Methoxy/ethoxy at the 7-position enhances para-nitration via resonance stabilization .
  • Temperature control : Maintain <5°C to prevent di-nitration (common side reaction).
  • Post-reaction quenching : Neutralize excess HNO₃ with NaHCO₃ to avoid decomposition .

Q. What strategies resolve contradictions in spectroscopic data for nitroquinazolines?

  • Case Study : Discrepancies in ¹³C NMR shifts for nitro groups may arise from solvent polarity or tautomerism. Use DFT calculations (e.g., Gaussian 16) to model electronic environments and validate experimental data .
  • Cross-validation : Compare with structurally characterized analogs (e.g., 7-fluoro-6-nitroquinazoline’s crystallographic data ).

Q. How to evaluate the biological activity of this compound in kinase inhibition assays?

  • Target selection : Prioritize HER2/EGFR kinases due to quinazoline’s known affinity .
  • Assay design :
  • Use recombinant kinase domains in ADP-Glo™ luminescence assays.
  • IC₅₀ determination via dose-response curves (0.1–100 µM range).
  • Validate selectivity against off-target kinases (e.g., VEGFR, PDGFR) .
    • Data interpretation : Correlate substituent effects (e.g., ethoxy vs. methoxy) on potency using QSAR models.

Q. What are the stability considerations for long-term storage?

  • Degradation pathways : Hydrolysis of the chloro group under humid conditions; nitro-group reduction in light.
  • Storage recommendations :
  • Anhydrous DMSO stock solutions (-20°C, argon atmosphere).
  • Solid form: Desiccated at -80°C with silica gel .
    • Stability monitoring : Monthly HPLC checks for degradation peaks (e.g., 4-hydroxy-7-ethoxy-6-nitroquinazoline).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.